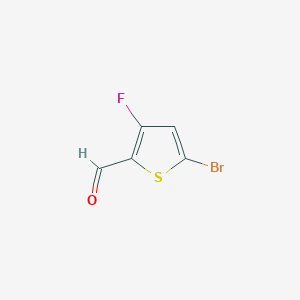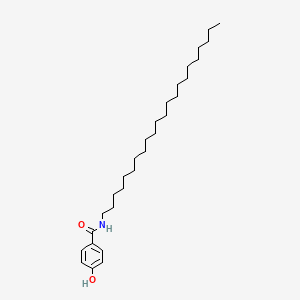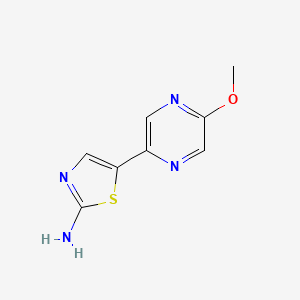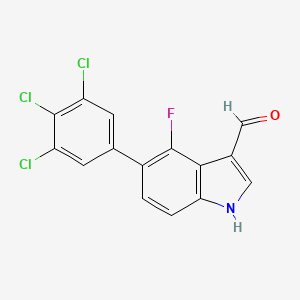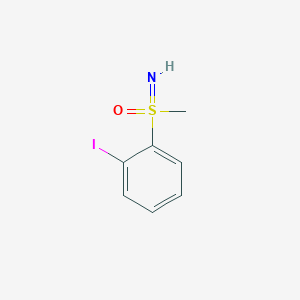
Imino(2-iodophenyl)(methyl)-l6-sulfanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imino(2-iodophenyl)(methyl)-l6-sulfanone is a compound that features an imino group attached to a 2-iodophenyl ring and a methyl group bonded to a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imino(2-iodophenyl)(methyl)-l6-sulfanone typically involves the reaction of 2-iodoaniline with a suitable aldehyde or ketone under acidic or basic conditions to form the imineThe reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions and catalysts to enhance the efficiency and scalability of the synthesis. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
Imino(2-iodophenyl)(methyl)-l6-sulfanone undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form amines.
Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Hydroxy or amino derivatives.
Scientific Research Applications
Imino(2-iodophenyl)(methyl)-l6-sulfanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of Imino(2-iodophenyl)(methyl)-l6-sulfanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The sulfur atom may also participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Iodophenol: Shares the 2-iodophenyl group but lacks the imine and sulfur functionalities.
Imino(2-iodophenyl)methylamine: Contains the imine and 2-iodophenyl groups but lacks the sulfur atom.
Methylthioaniline: Contains the sulfur and methyl groups but lacks the 2-iodophenyl group.
Uniqueness
Imino(2-iodophenyl)(methyl)-l6-sulfanone is unique due to the combination of its imine, 2-iodophenyl, and sulfur functionalities. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H8INOS |
|---|---|
Molecular Weight |
281.12 g/mol |
IUPAC Name |
imino-(2-iodophenyl)-methyl-oxo-λ6-sulfane |
InChI |
InChI=1S/C7H8INOS/c1-11(9,10)7-5-3-2-4-6(7)8/h2-5,9H,1H3 |
InChI Key |
HTWGUYKVWJNFFJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=N)(=O)C1=CC=CC=C1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


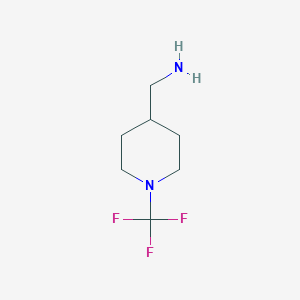

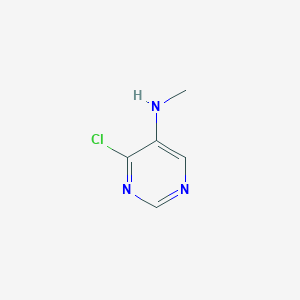
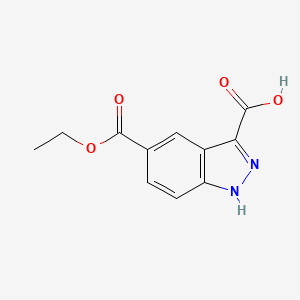
![N-(4-(DIbenzo[b,d]thiophen-4-yl)phenyl)-9,9-diphenyl-9H-fluoren-2-amine](/img/structure/B13108632.png)


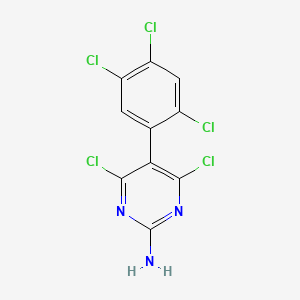
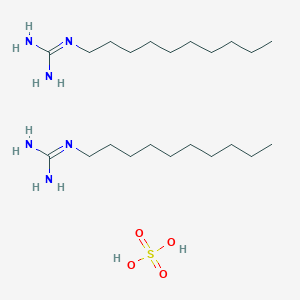
![7-Benzyl-4-(2,4-dichlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13108660.png)
